Trifluoromethane

Übersicht

Beschreibung

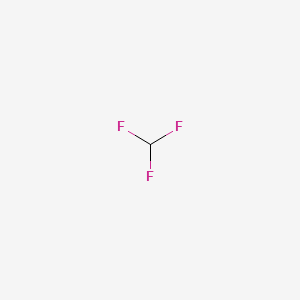

Trifluoromethane, also known as fluoroform, is a chemical compound with the formula CHF₃. It belongs to the class of haloforms, which are compounds with the general formula CHX₃, where X is a halogen. This compound is a colorless, non-flammable gas with a slightly sweet odor. It is primarily used in organic synthesis and as a refrigerant. Despite its utility, it is also a potent greenhouse gas with a global warming potential significantly higher than carbon dioxide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trifluoromethane can be synthesized through several methods. One common method involves the reaction of chloroform (CHCl₃) with hydrogen fluoride (HF): [ \text{CHCl}_3 + 3 \text{HF} \rightarrow \text{CHF}_3 + 3 \text{HCl} ] This reaction typically occurs at elevated temperatures and in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves the over-fluorination of chloroform during the synthesis of chlorodifluoromethane (HCFC-22). This process generates this compound as a by-product . The reaction conditions include high temperatures and the use of hydrogen fluoride as a fluorinating agent.

Analyse Chemischer Reaktionen

Types of Reactions: Trifluoromethane undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the trifluoromethyl group is introduced into organic molecules.

Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium trifluoroacetate and trifluoromethyltrimethylsilane are commonly used in these reactions.

Catalysts: Copper and palladium catalysts are often employed to facilitate these reactions.

Major Products: The major products of these reactions include trifluoromethylated aromatic and aliphatic compounds, which are valuable in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Semiconductor Manufacturing

Trifluoromethane is extensively used in the semiconductor industry as an etching agent. It plays a crucial role in the plasma etching of silicon oxide and silicon nitride, which are essential materials in microelectronics. The compound's high density, low reactivity, and compatibility with various substrates make it an ideal choice for these processes .

Benefits of Using this compound:

- High selectivity : It allows for precise etching with minimal damage to underlying materials.

- Low environmental impact : Compared to other etching gases, it has a lower global warming potential, making it a more sustainable option .

Refrigeration

This compound is utilized as a refrigerant in various cooling systems. Its low boiling point and relatively inert nature contribute to its effectiveness in industrial refrigeration applications. It serves as an alternative to traditional refrigerants with higher global warming potentials .

Fire Suppression Systems

Due to its non-toxic and non-corrosive characteristics, this compound is employed as a flooding agent in fire suppression systems, particularly in environments housing sensitive electronic equipment. Its ability to extinguish fires without leaving harmful residues is a significant advantage .

Organic Synthesis

This compound serves as a versatile fluorinating agent in organic chemistry. It is used to introduce trifluoromethyl groups into organic molecules, enhancing their lipophilicity and stability. Recent studies have demonstrated its application in synthesizing novel compounds with potential pharmaceutical benefits .

Example Case Studies:

- Synthesis of Antimicrobial Agents : Researchers have synthesized urea derivatives containing trifluoromethyl groups under mild conditions to enhance their biological activity against microbial strains .

- Defluorosilylation Reactions : A study highlighted the room-temperature defluorosilylation of this compound using silyl lithium reagents, producing valuable difluoromethyl building blocks for pharmaceuticals .

Agrochemical Development

Trifluoromethylpyridine derivatives are increasingly used in agrochemicals for pest control. The introduction of trifluoromethyl groups into pesticide formulations has been shown to improve efficacy and stability, leading to the development of new agrochemical products that protect crops from pests .

Environmental Considerations

Despite its utility, this compound is recognized as a potent greenhouse gas with significant global warming potential. Regulatory efforts are underway to manage its emissions and promote the development of more environmentally friendly alternatives .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Semiconductor | Plasma etching of silicon compounds | High selectivity, low environmental impact |

| Refrigeration | Industrial cooling systems | Low boiling point, inertness |

| Fire Suppression | Flooding agent for electronic equipment | Non-toxic, leaves no residue |

| Organic Chemistry | Fluorination for drug synthesis | Enhances stability and biological activity |

| Agrochemicals | Development of trifluoromethylpyridine derivatives | Improved efficacy in pest control |

Wirkmechanismus

The mechanism of action of trifluoromethane involves its ability to introduce the trifluoromethyl group into organic molecules. This group is highly electronegative and can significantly alter the chemical and physical properties of the molecules it is attached to.

Vergleich Mit ähnlichen Verbindungen

- Fluoromethane (CH₃F)

- Difluoromethane (CH₂F₂)

- Tetrafluoromethane (CF₄)

- Chloroform (CHCl₃)

- Bromoform (CHBr₃)

- Iodoform (CHI₃)

Comparison: Trifluoromethane is unique due to its three fluorine atoms, which impart high electronegativity and stability. Compared to fluoromethane and difluoromethane, this compound has a higher boiling point and greater chemical stability. Unlike chloroform, bromoform, and iodoform, this compound is non-flammable and has a lower toxicity .

Biologische Aktivität

Trifluoromethane, also known as HFC-23 or CHF₃, is a fluorinated hydrocarbon with significant implications in both environmental and biological contexts. This article explores its biological activity, particularly focusing on its effects in pharmacology and toxicology, supported by relevant case studies and research findings.

This compound is characterized by its trifluoromethyl group (-CF₃), which imparts unique chemical properties that influence its biological interactions. The electronegativity of fluorine leads to strong electron-withdrawing effects, making compounds containing the trifluoromethyl group more lipophilic and potentially enhancing their biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that the incorporation of the trifluoromethyl group can significantly enhance the anti-cancer properties of certain compounds. For example, a study synthesized a series of 4-(trifluoromethyl)isoxazoles and evaluated their anti-cancer activities against various human cancer cell lines including MCF-7 (breast cancer), 4T1 (breast cancer), and PC-3 (prostate cancer) cells. The lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC₅₀ value of 2.63 μM against MCF-7 cells, indicating potent anti-cancer activity compared to its non-trifluoromethylated analogue which had an IC₅₀ of 19.72 μM .

Table 1: Anti-Cancer Activity of Trifluoromethylated Isoxazoles

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2g | MCF-7 | 2.63 |

| 5 | MCF-7 | 3.09 |

| 14 | MCF-7 | 19.72 |

The study further elucidated the mechanism of action through apoptosis induction and cell cycle analysis, suggesting that the trifluoromethyl group plays a critical role in enhancing the therapeutic efficacy of these compounds .

Pharmacological Implications

The trifluoromethyl group has been associated with improved pharmacological profiles in various drugs. For instance, studies indicate that drugs containing this moiety can exhibit increased potency in inhibiting serotonin uptake and enhancing interactions with target proteins due to favorable hydrogen bonding .

Table 2: Pharmacological Effects of Trifluoromethylated Compounds

| Drug Class | Effect | Reference |

|---|---|---|

| Antidepressants | Increased serotonin uptake inhibition | |

| Antiviral agents | Enhanced reverse transcriptase inhibition |

Toxicological Studies

While this compound has promising biological activities, it is essential to consider its toxicological profile. Research conducted by the EPA indicated that exposure to high concentrations of this compound did not result in significant clinical abnormalities or mortality in test subjects. However, minor biological changes were noted at elevated levels, suggesting a need for caution in its application .

Table 3: Toxicological Findings on this compound Exposure

| Concentration (ppm) | Observations |

|---|---|

| 0 | No adverse effects |

| 5000 | Minor increase in triglycerides |

| 15000 | No significant changes observed |

| 50000 | Increase in serum alanine transferase activity |

Case Studies and Applications

A notable case study involved the evaluation of this compound's neurobehavioral effects in humans. The findings suggested that while acute exposure may not lead to severe outcomes, long-term effects remain inadequately studied . This highlights the importance of ongoing research to fully understand both therapeutic potentials and risks associated with this compound.

Eigenschaften

IUPAC Name |

fluoroform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWGBQVDMORPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3 | |

| Record name | TRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96343-35-0 | |

| Record name | Methane, trifluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96343-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026410 | |

| Record name | Trifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluoromethane is a colorless nonflammable gas. It is shipped as a liquid under pressure. It may be narcotic in high concentrations. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used as a refrigerant., Trifluoromethane, refrigerated liquid appears as a colorless odorless gas. Heavier than air. Contact may irritate mucous membranes. May asphyxiate by displacing air. Contact may cause frost bite. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless, odorless gas or liquefied gas; [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | TRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-82.0 °C, -84.4 °C | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.09X10+3 mg/L at 25 °C, Very soluble in ethanol; soluble in acetone, benzene; slightly soluble in chloroform, 75 mL/100 mL water, 500 mL/100 mL alcohol, Solubility in water: none | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.673 g/cu cm at 25 °C (pressure > 1 atm), Density: 1.935 (solid); critical density: 0.516. Chemically very inert. Stable up to 1150 °C, Relative density (water = 1): 1.44 | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.4 | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

35300.0 [mmHg], 3.53X10+4 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, kPa at 20 °C: 4000 | |

| Record name | Trifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Liquefied gas | |

CAS No. |

75-46-7 | |

| Record name | TRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ51L9A260 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-155.18 °C, -155 °C | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trifluoromethane?

A1: this compound, also known as HFC-23, has a molecular formula of CHF3 and a molecular weight of 70.01 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been studied using various spectroscopic techniques. Infrared (IR) spectroscopy has been used to characterize its vibrational modes, while nuclear magnetic resonance (NMR) spectroscopy, particularly 19F-NMR, provides information about its structure and interactions. [, , ] Neutron diffraction studies have also contributed to understanding its liquid structure. []

Q3: How is this compound used in refrigeration?

A3: this compound, in combination with trifluorochloromethane, forms Refrigerant 503. This mixture was patented and marketed for its refrigerant properties. []

Q4: How does the solubility of this compound in different solvents impact its potential applications?

A4: The solubility of this compound varies significantly depending on the solvent. It exhibits low solubility in glycerol but high solubility in some alcohols like methanol and n-butanol. This difference in solubility can be exploited for the separation of this compound from gas mixtures, particularly from hydrogen chloride (HCl) in industrial tail gas. []

Q5: Can this compound be used in the synthesis of polymers?

A5: Yes, this compound derivatives play a role in polymer chemistry. For instance, trifluoromethanesulfonic acid (triflic acid) is used in the preparation of aromatic poly(ether ketones). [] It acts as a catalyst and solvent in Friedel-Crafts acylation and dealkylation reactions, leading to the formation of high-molecular-weight polymers. Additionally, trifluoromethanesulfonate esters are used as intermediates in the synthesis of fluorinated polymers. []

Q6: Are there any known toxicological concerns associated with this compound?

A7: While this compound is considered relatively safe compared to some other fluorocarbons, research highlights the need for careful evaluation of its toxicity. The observed cardiac sensitization to epinephrine in animal models emphasizes the importance of further studies to determine safe exposure levels in humans. [, ]

Q7: What is the environmental impact of this compound?

A8: this compound (HFC-23) is a potent greenhouse gas with a high global warming potential. Its release into the atmosphere contributes to climate change. Therefore, proper management of HFC-23 emissions from industrial processes is crucial. []

Q8: What strategies are being explored to mitigate the environmental impact of this compound?

A9: One promising approach for managing this compound emissions is its separation from gas mixtures produced during industrial processes, such as the production of refrigerant HCFC-22. Research into finding suitable solvents for absorbing this compound, such as glycerol, is ongoing. []

Q9: What is the role of this compound in laser-based isotope separation?

A10: this compound plays a key role in the development of laser-based systems for separating tritium (a radioactive isotope of hydrogen) from protium (ordinary hydrogen). The technique relies on the selective multiphoton dissociation of this compound using CO2 lasers. By irradiating a mixture of 12CDF3 and 13CHF3, high single-step deuterium enrichment factors were achieved, demonstrating the potential of this method for tritium separation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.